molecular formula C10H6Cl2N2O2 B1438686 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152949-12-6

1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1438686
CAS No.: 1152949-12-6
M. Wt: 257.07 g/mol
InChI Key: QSPGYAIOLVRCEY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves the inhibition of specific enzymes or receptors. The compound binds to the active site of the target enzyme, blocking its activity and thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

  • 3,4-Dichlorophenylhydrazine hydrochloride
  • 3,4-Dichlorophenyl isocyanate
  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea

Comparison: 1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its pyrazole ring structure, which imparts distinct chemical properties compared to other dichlorophenyl derivatives. For instance, 3,4-dichlorophenylhydrazine hydrochloride lacks the carboxylic acid group, affecting its reactivity and applications .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPGYAIOLVRCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the interaction between 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid derivatives and RPA70N?

A1: The provided research articles focus on characterizing the binding of various this compound derivatives to RPA70N, a crucial domain of the human Replication Protein A (RPA). RPA is a vital protein involved in DNA replication, repair, and recombination processes. [, , ] Disrupting or modulating RPA's function, particularly its interaction with DNA, holds potential for developing novel cancer therapies. [, , ] Therefore, understanding how these compounds interact with RPA70N at a structural level offers valuable insights into potential mechanisms for modulating RPA activity and its implications for future drug development.

Q2: How do the structural variations within the this compound derivatives affect their binding to RPA70N?

A2: The research highlights the impact of subtle structural modifications on the binding affinity and interactions of these derivatives with RPA70N. For example, one study examines a derivative with a 5-carboxyfuran-2-yl group linked via a thioxo-dihydroisoquinoline moiety, while another investigates a derivative containing a 5-carboxyfuran-2-yl group connected through an acetamidomethylphenyl linker. [, , ] These variations likely influence the binding pose, interaction strength, and potentially the downstream effects on RPA70N function. Further investigations are required to fully elucidate the structure-activity relationship and optimize these compounds for desired biological effects.

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